molecular formula C19H24BrN5O B6458531 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549005-58-3

4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6458531
CAS No.: 2549005-58-3
M. Wt: 418.3 g/mol
InChI Key: HEKFVXRJEFJBEX-UHFFFAOYSA-N
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Description

4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting the piperazine intermediate with 2-chloropyrimidine in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).

  • Morpholine Addition: : Finally, the morpholine ring is introduced by reacting the pyrimidine intermediate with morpholine under reflux conditions in a solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom on the phenyl ring, potentially leading to debromination.

    Substitution: The bromine atom on the phenyl ring is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Debrominated phenyl derivatives.

    Substitution: Substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.

    Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signal transduction pathways. The compound can modulate the activity of these targets, leading to changes in cellular function and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A similar compound with a different substitution pattern on the phenyl ring.

    4-(2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A compound with a chlorine atom instead of a bromine atom on the phenyl ring.

    4-(2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A compound with a fluorine atom on the phenyl ring.

Properties

IUPAC Name

4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O/c20-17-3-1-2-16(14-17)15-23-6-8-25(9-7-23)19-21-5-4-18(22-19)24-10-12-26-13-11-24/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKFVXRJEFJBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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